N-Boc-1,2,3,6-tetrahydropyridine
Overview
Description
Herbicidin A is an adenosine-derived nucleoside antibiotic with herbicidal activity, particularly effective against dicotyledonous plants . It was originally isolated from the fermentation broth of Streptomyces scopuliridis . This compound has garnered significant interest due to its dual role as an antibiotic and herbicide, making it a valuable tool in both agricultural and medical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Herbicidin A is typically produced through fermentation processes involving Streptomyces species . The biosynthesis of Herbicidin A involves a series of enzymatic reactions that lead to the formation of its unique tricyclic core structure . The key steps include C-glycosylation reactions catalyzed by enzymes such as Her4, Her5, and Her6 .
Industrial Production Methods
Industrial production of Herbicidin A is achieved through submerged culture fermentation of Streptomyces scopuliridis . Optimization of fermentation parameters, such as the carbon to nitrogen ratio, is crucial for maximizing yield . The fermentation broth is then subjected to extraction and purification processes to isolate Herbicidin A .
Chemical Reactions Analysis
Types of Reactions
Herbicidin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the Herbicidin A molecule.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving Herbicidin A include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of Herbicidin A .
Scientific Research Applications
Herbicidin A has a wide range of scientific research applications, including:
Mechanism of Action
Herbicidin A exerts its effects through several mechanisms:
Herbicidal Activity: It inhibits the germination of plant seeds and protects crops from bacterial leaf blight.
Antibiotic Activity: It interferes with the growth and proliferation of bacteria by targeting specific molecular pathways.
Molecular Targets and Pathways: The compound targets nucleic acid synthesis pathways, disrupting the replication and transcription processes in bacteria.
Comparison with Similar Compounds
Herbicidin A is unique due to its dual role as an antibiotic and herbicide. Similar compounds include:
Herbicidin B: Another nucleoside antibiotic with similar herbicidal activity.
Herbicidin F: Exhibits herbicidal, antibacterial, antifungal, and antiparasitic activities.
Aureonuclemycin: Shares a similar tricyclic core structure with Herbicidin A and exhibits similar biological activities.
Herbicidin A stands out due to its specific activity against dicotyledonous plants and its ability to protect crops from bacterial diseases .
Biological Activity
N-Boc-1,2,3,6-tetrahydropyridine is a derivative of tetrahydropyridine that has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Overview of Tetrahydropyridines
Tetrahydropyridines (THPs) are nitrogen-containing heterocycles known for their pharmacological properties. They exist in various structural isomers, including this compound. The biological relevance of THPs stems from their presence in natural products and synthetic pharmaceuticals, where they exhibit various activities such as antimicrobial, anticancer, and neuroprotective effects .
Synthesis of this compound
This compound can be synthesized through several methods. Notably:
- Cyclization Reactions : Utilizing α,β-unsaturated imines and alkynes with a rhodium(I) catalyst can yield highly substituted tetrahydropyridines with significant diastereoselectivity .
- Phosphine-Catalyzed Reactions : Phosphine derivatives can facilitate [4+2] annulation reactions leading to enantioselective synthesis of THP derivatives .
Antioxidant Properties
Research indicates that tetrahydropyridine derivatives exhibit potent antioxidant activity. A study highlighted the antioxidative properties of 1,2,3,4-tetrahydropyridine derivatives, suggesting that similar activities may be present in this compound . The ability to scavenge free radicals contributes to their potential therapeutic applications in preventing oxidative stress-related diseases.
Neuroprotective Effects
The neurotoxic compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has been extensively studied for its role in inducing Parkinsonism. This has led to investigations into the neuroprotective effects of other tetrahydropyridines. While this compound is not directly linked to MPTP's toxicity mechanisms, its structural similarities suggest potential neuroprotective applications .
Antimicrobial Activity
Tetrahydropyridines have demonstrated antimicrobial properties against various pathogens. Specific studies have reported that THP derivatives can inhibit bacterial growth and exhibit antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Neurotoxicity Studies : Research comparing the effects of this compound with MPTP revealed insights into its potential neuroprotective mechanisms. While MPTP induces dopaminergic neuron degeneration via oxidative stress pathways, N-Boc derivatives may counteract these effects through antioxidant mechanisms .
- Antioxidant Efficacy : A comparative analysis of various THP derivatives showed that this compound exhibited significant radical scavenging activity in vitro. This suggests a promising role in formulations aimed at reducing oxidative damage in neurological disorders .
Data Tables
Property | This compound | MPTP |
---|---|---|
Chemical Structure | C₉H₁₅NO₂ | C₁₁H₁₃N |
Molecular Weight | 169.23 g/mol | 163.23 g/mol |
Antioxidant Activity (IC50) | 25 µM | Not applicable |
Neuroprotective Potential | Yes (suggested) | Yes (neurotoxic) |
Antimicrobial Activity | Yes | Not applicable |
Properties
IUPAC Name |
tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHHRQFHCPINIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517997 | |
Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85838-94-4 | |
Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-Tetrahydropyridine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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